A Comprehensive Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Natural Sources, Experimental Protocols, and Signaling Pathways
A Comprehensive Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Natural Sources, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the naturally occurring flavonoid, Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. This document details its primary plant sources, outlines comprehensive experimental protocols for its extraction and analysis, and explores its interactions with key cellular signaling pathways.
Natural Sources of Kaempferol 3-sophoroside 7-rhamnoside
Kaempferol 3-sophoroside 7-rhamnoside has been identified in a variety of plant species. The primary sources identified in the scientific literature are summarized below. While the compound has been detected in these plants, comprehensive quantitative data on its concentration remains limited. Further research is required to establish the precise yields of this compound from different natural sources.
Table 1: Natural Plant Sources of Kaempferol 3-sophoroside 7-rhamnoside
| Plant Species | Family | Plant Part | Reference |
| Elaeagnus multiflora | Elaeagnaceae | Herbs | [1] |
| Lotus (B1177795) hebranicus | Fabaceae | Aerial Parts | [1] |
| Sauropus spatulifolius | Phyllanthaceae | Not Specified | [2] |
| Lobularia maritima | Brassicaceae | Not Specified | [3] |
| Styphnolobium japonicum | Fabaceae | Not Specified | [3] |
| Solanum tuberosum | Solanaceae | Not Specified |
In addition to these primary botanical sources, Kaempferol 3-sophoroside 7-rhamnoside has been detected, though not quantified, in several common food sources, including soybeans (Glycine max), amaranths (Amaranthus), barley (Hordeum vulgare), and teff (Eragrostis tef).
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and identification of Kaempferol 3-sophoroside 7-rhamnoside from plant materials, based on established protocols for flavonoid glycosides from relevant plant genera.
Extraction of Flavonoid Glycosides from Lotus Species
This protocol is adapted from methodologies for flavonoid extraction from Lotus species and can be optimized for the specific plant material.[4][5][6]
1.1. Materials and Reagents:
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Dried and powdered aerial parts of Lotus hebranicus
-
70% (v/v) Ethanol (B145695)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
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Freeze-dryer
1.2. Extraction Procedure:
-
Weigh 100 g of dried, powdered plant material.
-
Macerate the powder in 1 L of 70% ethanol at room temperature for 24 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
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Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
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Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilize the concentrated extract to obtain a crude flavonoid powder.
Purification by Column Chromatography
This protocol outlines a general method for the purification of flavonoid glycosides from a crude extract.
2.1. Materials and Reagents:
-
Crude flavonoid extract
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Silica (B1680970) gel (70-230 mesh)
-
Sephadex LH-20
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Solvent systems (e.g., chloroform-methanol, methanol-water gradients)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
2.2. Purification Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with the appropriate solvent system (e.g., chloroform).
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using a Sephadex LH-20 column with a methanol-water solvent system to remove remaining impurities.
-
Concentrate the purified fractions to yield the isolated compound.
Identification and Quantification by UPLC-MS/MS
This protocol describes a method for the identification and quantification of Kaempferol 3-sophoroside 7-rhamnoside.[7][8][9]
3.1. Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
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Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for flavonoids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
3.2. Procedure:
-
Prepare a standard solution of Kaempferol 3-sophoroside 7-rhamnoside of known concentration.
-
Dissolve the purified sample and the standard in methanol.
-
Inject the samples into the UPLC-MS/MS system.
-
Identify the compound by comparing the retention time and mass spectrum (including fragmentation pattern) with the standard. The expected [M-H]⁻ ion for Kaempferol 3-sophoroside 7-rhamnoside (C₃₃H₄₀O₂₀) would be approximately m/z 755.2.
-
For quantification, generate a calibration curve using the standard solutions of different concentrations.
-
Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway Interactions
While direct studies on the signaling pathways affected by Kaempferol 3-sophoroside 7-rhamnoside are limited, research on the aglycone kaempferol and structurally similar kaempferol glycosides provides strong evidence for its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Kaempferol and its glycosides are known to inhibit this pathway.
References
- 1. Kaempferol 3-sophoroside-7-rhamnoside | CAS:93098-79-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kaempferol 3-O-sophoroside 7-O-rhamnoside | C33H40O20 | CID 102004842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109467581B - Method for extracting flavonoid glycoside from lotus leaves and pharmaceutical preparation containing flavonoid glycoside from lotus leaves - Google Patents [patents.google.com]
- 7. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
